molecular formula C6H9F2NO2 B2530788 N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide CAS No. 1870139-57-3

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide

Cat. No.: B2530788
CAS No.: 1870139-57-3
M. Wt: 165.14
InChI Key: ZBBHSEBPINOQPY-UHFFFAOYSA-N
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Description

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide typically involves the difluoromethylation of cyclopropyl precursors. One common method includes the use of difluoromethylating agents such as ClCF2H (chlorodifluoromethane) in the presence of a base to introduce the difluoromethyl group onto the cyclopropyl ring . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Trifluoromethyl)cyclopropyl]-2-hydroxyacetamide
  • N-[1-(Chloromethyl)cyclopropyl]-2-hydroxyacetamide
  • N-[1-(Bromomethyl)cyclopropyl]-2-hydroxyacetamide

Uniqueness

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design .

Properties

IUPAC Name

N-[1-(difluoromethyl)cyclopropyl]-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-5(8)6(1-2-6)9-4(11)3-10/h5,10H,1-3H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHSEBPINOQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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